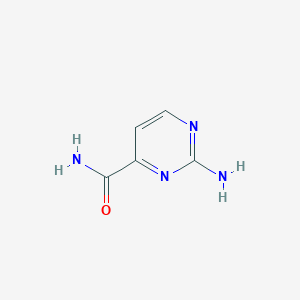

2-Aminopyrimidine-4-carboxamide

概要

説明

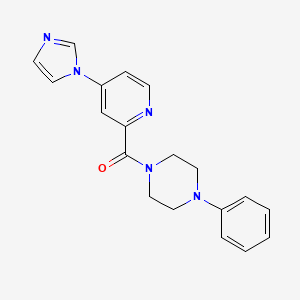

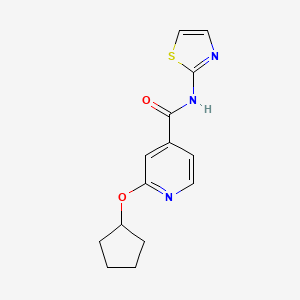

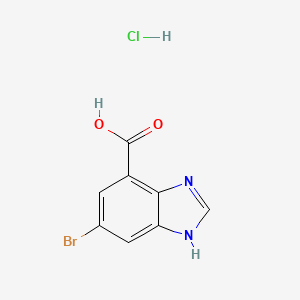

2-Aminopyrimidine-4-carboxamide is a chemical compound with the CAS Number: 1823879-58-8 . It has a molecular weight of 138.13 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .

Synthesis Analysis

The synthesis of pyrimidines has been described in numerous methods . An efficient route to 2-amino-1,4-dihydropyrimidines was developed using ultrasound irradiation as the energy source . A specific synthesis method for a derivative of 2-Aminopyrimidine-4-carboxamide is mentioned in a patent .Molecular Structure Analysis

The molecular structure of 2-Aminopyrimidine-4-carboxamide is represented by the linear formula: C5H6N4O . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They have inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

The physical form of 2-Aminopyrimidine-4-carboxamide is solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

- 2-Aminopyrimidine-4-carboxamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. The compound’s ability to inhibit specific pathways involved in cancer cell proliferation and survival makes it a promising candidate for further development .

- Inflammation plays a crucial role in various diseases. Studies have revealed that 2-Aminopyrimidine-4-carboxamide possesses anti-inflammatory effects. It inhibits key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins. These properties make it relevant for conditions involving inflammation .

- The compound exhibits antibacterial and antifungal properties. Researchers have explored its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Its mode of action involves disrupting essential cellular processes in these microorganisms .

- Preliminary studies suggest that 2-Aminopyrimidine-4-carboxamide may have antiviral potential. Researchers have evaluated its effects against specific viruses, including RNA and DNA viruses. Further research is needed to understand its mechanisms and optimize its antiviral activity .

- Chemists have utilized 2-Aminopyrimidine-4-carboxamide as a building block in synthetic chemistry. It participates in various reactions, such as coupling reactions, cyclizations, and multicomponent reactions, leading to the synthesis of diverse pyrimidine derivatives. These derivatives find applications in drug discovery and material science .

- A recent study reported a metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines using 2-Aminopyrimidine-4-carboxamide as a starting material. This efficient method provides access to structurally diverse pyrimidine derivatives, including those with potential biological activities .

Anticancer Potential

Anti-inflammatory Properties

Antibacterial and Antifungal Activity

Antiviral Investigations

Synthetic Applications

Metal-Free Cascade Reactions

作用機序

Safety and Hazards

将来の方向性

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summed up . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

2-aminopyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H,(H2,6,10)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFQWXQESJPZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2751072.png)

![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751073.png)

![1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2751076.png)

![3-(2-Chlorophenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2751078.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2751081.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2751083.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2751087.png)

![Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate](/img/structure/B2751093.png)